molecular formula C17H23N3O4 B2875747 2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide CAS No. 2034389-98-3

2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide

Cat. No.: B2875747
CAS No.: 2034389-98-3
M. Wt: 333.388
InChI Key: UQHRKMMLWYYHEM-UHFFFAOYSA-N
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Description

The compound 2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide is a pyridine-based derivative featuring a carboxamide group at the 3-position of the pyridine ring. Key structural elements include:

  • Oxolane (tetrahydrofuran) moiety: A five-membered oxygen-containing ring linked via an ether oxygen to the pyridine core.
  • N-[3-(2-oxopyrrolidin-1-yl)propyl] chain: A propyl spacer connecting the pyrrolidinone (2-oxopyrrolidine) group to the carboxamide nitrogen.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-15-5-2-9-20(15)10-3-8-18-16(22)14-4-1-7-19-17(14)24-13-6-11-23-12-13/h1,4,7,13H,2-3,5-6,8-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHRKMMLWYYHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=C(N=CC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of pyridine-3-carboxylic acid with oxolane-3-ol in the presence of a dehydrating agent to form the oxolan-3-yloxy derivative. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-(Oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Compounds with Pyrrolidinone-Containing Side Chains

The N-[3-(2-oxopyrrolidin-1-yl)propyl] group is a recurring motif in related structures. Key analogs include:

Compound Name Structural Differences vs. Target Compound Source
3-(3-(2-Hydroxyethyl)-5,5-spiroadamantyl-1,2,4-trioxolan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide Replaces pyridine with propanamide; incorporates trioxolane and adamantyl groups
N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide Chloropyridine core; hydroxymethyl-pyrrolidine substituent

Key Observations :

  • The adamantyl-trioxolane analog (from ) introduces a rigid, lipophilic spiro system, likely enhancing metabolic stability compared to the oxolane-ether linkage in the target compound.
  • The chloropyridine-pivalamide analog (from ) replaces the carboxamide with a pivalate group, which may alter solubility and bioavailability.

Pyridine Derivatives with Heterocyclic Ether Linkages

Pyridine-based compounds with oxygen-containing rings are common. Examples include:

Compound Name Structural Differences vs. Target Compound Source
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Fluoropyridine core; silyl-protected hydroxymethyl group
3-(5,6-Dimethoxypyridin-3-yl)prop-2-en-1-ol Methoxy-substituted pyridine; propenol side chain

Key Observations :

  • The silyl-protected fluoronicotinaldehyde oxime (from ) introduces steric bulk and electron-withdrawing fluorine, which could influence receptor binding kinetics.

Conformational Analysis of Oxolane and Pyrrolidinone Moieties

The oxolane ring in the target compound may adopt puckered conformations, as described by Cremer and Pople’s generalized ring-puckering coordinates . Computational modeling (using software like SHELX ) could predict its dominant conformers and compare them to similar systems:

  • Oxolane vs. Trioxolane : The trioxolane analog (from ) contains three oxygen atoms, increasing ring strain and polarity compared to oxolane.
  • Pyrrolidinone Ring: The 2-oxopyrrolidine group’s planar amide bond may restrict rotational freedom in the propyl chain, influencing molecular flexibility.

Unresolved Questions :

  • Pharmacological data (e.g., binding affinity, toxicity) for the target compound remains uncharacterized in the provided evidence.

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